molecular formula C10H8Cl2F2O3 B1410089 Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate CAS No. 1804885-12-8

Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate

Cat. No.: B1410089
CAS No.: 1804885-12-8
M. Wt: 285.07 g/mol
InChI Key: ZVYQPJNMJHYDKU-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate: is an organic compound with the molecular formula C10H8Cl2F2O3 It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorophenol and difluoromethyl ether.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

    Substitution: Products with substituted nucleophiles.

    Reduction: Alcohol derivatives.

    Oxidation: Carbonyl derivatives.

Scientific Research Applications

Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2,3-dichloro-4-(trifluoromethoxy)phenylacetate
  • Methyl 2,3-dichloro-4-(methoxy)phenylacetate
  • Methyl 2,3-dichloro-4-(fluoromethoxy)phenylacetate

Comparison:

  • Fluorine Substitution: The presence of difluoromethoxy groups in Methyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate imparts unique chemical and physical properties compared to its mono-fluorinated or non-fluorinated analogs.
  • Biological Activity: The difluoromethoxy group may enhance the compound’s biological activity and stability, making it more effective in certain applications.

Properties

IUPAC Name

methyl 2-[2,3-dichloro-4-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-16-7(15)4-5-2-3-6(17-10(13)14)9(12)8(5)11/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYQPJNMJHYDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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